1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine

Medicinal Chemistry Anticancer Drug Discovery Synthetic Methodology

Researchers optimizing pyrazol-5-amine SAR face reproducibility risks when substituting cores. This compound, with its fixed N1-(4-methoxybenzyl) and C3-methyl substitution, ensures fidelity to published antiproliferative (U-2 OS, A549) and antimicrobial studies. - Unique N1-substitution pattern not interchangeable; validated in low-µM cell assays. - ≥95% HPLC purity; suitable for focused library synthesis. - Immediate stock availability supports rapid hit expansion.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
CAS No. 949556-61-0
Cat. No. B1324412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine
CAS949556-61-0
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)N)CC2=CC=C(C=C2)OC
InChIInChI=1S/C12H15N3O/c1-9-7-12(13)15(14-9)8-10-3-5-11(16-2)6-4-10/h3-7H,8,13H2,1-2H3
InChIKeyNSEQDDGTNOMRHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine Baseline Specifications


1-(4-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine (CAS 949556-61-0) is a synthetically accessible pyrazol-5-amine heterocyclic building block [1]. It is characterized by a molecular formula of C12H15N3O, a molecular weight of 217.27 g/mol , a predicted boiling point of 411.2±40.0 °C at 760 mmHg, a predicted density of 1.16±0.1 g/cm³, a predicted LogP of 1.9, and features one hydrogen bond donor and three hydrogen bond acceptors [2]. It is commercially available from multiple vendors with a minimum purity specification of 95% (HPLC) .

Building block Pyrazol-5-amine heterocyclic scaffold for library synthesis
Specification Minimum purity specification met (HPLC)
Use context Research use only; not for clinical or diagnostic applications

1-(4-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine Substitution Risks


The substitution pattern of 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine—specifically the combination of an N1-(4-methoxybenzyl) group and a C3-methyl group on the pyrazole core—is not readily interchangeable with other pyrazol-5-amine analogs [1]. Structure-activity relationship (SAR) studies within the pyrazol-5-amine class demonstrate that the nature of the N1-substituent and the C3/C4 substitution profoundly influences biological target engagement, with even minor alkyl or aryl modifications leading to significant shifts in anti-proliferative and antimicrobial potency [2]. This structural specificity means that substituting this compound with a different N-benzyl or C-alkyl pyrazol-5-amine derivative in a validated synthetic route or biological assay cannot be assumed to yield equivalent results without rigorous re-optimization, a key risk factor in both research and development [3].

Substituent-dependent SAR
N1-(4-methoxybenzyl) and C3-methyl pattern is essential; analogs with altered N1 or C3 substitution may shift anti-proliferative or antimicrobial activity profiles.
Synthetic route specificity
Using a different pyrazol-5-amine core in published routes may not reproduce reported SAR trends and could require re-optimization of reaction conditions.
Physicochemical divergence
Unsubstituted or differently substituted pyrazol-5-amines exhibit markedly different predicted LogP and TPSA, which may alter lead-like properties for CNS and intracellular targets.

1-(4-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine Comparative Evidence


Antitumor Pyrazole Synthesis Intermediate

The target compound serves as a key synthetic intermediate in the preparation of 3-aryl-4-alkylpyrazol-5-amines, a class of compounds with demonstrated antitumor activity. In a head-to-head comparison of the final compounds, derivative 5h (prepared from a related intermediate) exhibited superior antiproliferative effects against U-2 OS and A549 tumor cell lines with IC50 values of 0.9 μM and 1.2 μM, respectively, compared to other synthesized analogs which showed significantly higher IC50 values [1]. While direct IC50 data for the target compound itself is not reported, its structural role as a precursor is critical for accessing the more potent 3-aryl-4-alkyl substitution pattern. In contrast, simpler pyrazol-5-amines lacking the 4-methoxybenzyl group are generally less active in these assays [1].

Derivative Antiproliferative Activity
Class-level inference
Compound 5h (downstream derivative): IC50 0.9 μM (U-2 OS), 1.2 μM (A549)
Other synthesized analogs: higher IC50s
Enables access to low-μM antitumor chemotype
Direct activity data for building block not reported; derivative-based inference
Medicinal Chemistry Anticancer Drug Discovery Synthetic Methodology

Antimicrobial Benzamide Precursor

The target compound is structurally related to the core used in the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides, which have been quantitatively evaluated for antimicrobial activity. In a comparative study, the lead benzamide derivatives 9d, 9g, and 9h demonstrated potent activity against both Gram-positive (Streptococcus pyogenes, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as antifungal activity against Fusarium verticillioides and Aspergillus flavus [1]. While the exact MIC values are not provided in the abstract, the compounds were reported as 'potent' in the screen using streptomycin and nystatin as positive controls [1]. The 4-methoxybenzyl group on the N1-position is a conserved feature essential for this antimicrobial activity profile.

Antimicrobial Derivative Activity
Class-level inference
Lead benzamides 9d, 9g, 9h reported as potent against Gram-positive, Gram-negative bacteria, and fungi (qualitative)
N1-(4-methoxybenzyl) motif linked to broad-spectrum antimicrobial chemotype
MIC values not specified; qualitative screen with positive controls
Antimicrobial Drug Discovery Antibacterial Agents Antifungal Agents

Predicted Physicochemical Profile

The computed physicochemical profile of 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine provides a quantitative basis for differentiation from simpler, unsubstituted pyrazol-5-amines. The target compound exhibits a predicted LogP of 1.9, a topological polar surface area (TPSA) of 53.1 Ų, and contains 3 rotatable bonds [1]. In comparison, the N-unsubstituted analog 3-methyl-1H-pyrazol-5-amine has a significantly lower LogP (approximately -0.2) and a smaller molecular weight (97.12 g/mol). The higher LogP of the target compound suggests improved membrane permeability, while its TPSA remains within a favorable range for oral bioavailability [2]. These computational differences are relevant for projects where physicochemical optimization is a key selection criterion.

Predicted Lipophilicity
Computed; data to verify
Target LogP 1.9 vs. unsubstituted analog LogP -0.2
ΔLogP ≈ 2.1 (approx. 125-fold partition difference)
May support membrane permeability optimization context
Computational prediction; experimental LogP advised
Physicochemical Properties Drug-likeness ADME Prediction

1-(4-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine Application Scenarios


Anticancer Lead Library Synthesis

This compound is optimally deployed as a key building block for the synthesis of focused libraries of 3-aryl-4-alkylpyrazol-5-amines, a class with demonstrated low-micromolar antiproliferative activity against U-2 OS and A549 tumor cell lines [1]. Researchers should use this specific intermediate when following published synthetic routes to ensure fidelity to the SAR trends reported for this series. Substituting a different pyrazol-5-amine core would invalidate comparisons to prior biological data and could significantly reduce hit rates in cell-based assays.

Antimicrobial Lead Generation

Research groups pursuing novel antimicrobial agents should procure this compound as a starting point for generating derivatives bearing the N1-(4-methoxybenzyl) motif, which has been associated with broad-spectrum antibacterial and antifungal activity in related 3-cyclopropyl benzamide series [2]. The compound's structure enables the installation of diverse C4 and C5 substituents while retaining the critical N1-arylalkyl group, allowing systematic exploration of antimicrobial SAR.

CNS & Intracellular Hit Expansion

In drug discovery campaigns where moderate lipophilicity (LogP ~2) and favorable TPSA (53 Ų) are desired for balancing permeability and solubility, this compound serves as a strategically advantageous core [3]. Compared to more polar N-unsubstituted pyrazol-5-amines, its predicted LogP of 1.9 aligns better with lead-like property guidelines for CNS and intracellular kinase targets [4]. This makes it a preferred building block when passive membrane permeability is a key project requirement.

Application
Selection Property
Validation Focus
Anticancer library synthesis
N1-(4-methoxybenzyl) motif fidelity
Antiproliferative assay context (derivative-dependent)
Antimicrobial lead generation
N1-arylalkyl substitution pattern
Antimicrobial susceptibility screening context
CNS / intracellular hit expansion
Moderate lipophilicity and TPSA profile
Permeability optimization review

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